[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide
Description
Historical Development of Thiazolyl Hydrazides in Medicinal Chemistry
The exploration of thiazolyl hydrazides as bioactive agents began with early 20th-century investigations into sulfur-containing heterocycles. A pivotal advancement occurred in the 1950s with the discovery of thiazole-2-carboxylic acid hydrazide, which demonstrated tuberculostatic activity comparable to isonicotinic acid hydrazide (INH) in murine models. This finding established thiazole hydrazides as viable scaffolds for antimicrobial development.
Modern medicinal chemistry has expanded this foundation through systematic structural modifications. For instance, styryl hydrazine thiazole hybrids inspired by dehydrozingerone (DZG) exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with compound 6o achieving MIC values of 1.5 μM against drug-sensitive strains and maintaining efficacy against isoniazid- and rifampicin-resistant variants. These developments underscore the scaffold’s adaptability to resistance mechanisms through strategic substituent placement.
Significance of Multi-Heterocyclic Systems in Pharmaceutical Research
Multi-heterocyclic systems combine pharmacophoric elements from distinct aromatic frameworks to enhance target engagement and metabolic stability. The integration of thiazole with furan and methoxyphenyl groups in [2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide exemplifies this approach. Thiazole contributes π-π stacking interactions with biological targets, while the furan ring enhances solubility through oxygen-mediated hydrogen bonding.
Molecular hybridization strategies have proven particularly effective. For example, conjugating DZG’s styryl ketone moiety with thiazole hydrazides yielded compounds with dual mechanisms: inhibition of mycobacterial cell wall synthesis and disruption of redox homeostasis. Similarly, nicotinic hydrazide-thiazole hybrids demonstrated nanomolar-range inhibition of human carbonic anhydrases (hCA I/II) and cholinesterases, surpassing reference drugs like acetazolamide and neostigmine. These achievements highlight the synergistic benefits of multi-heterocyclic architectures.
Structural Classification within Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazone derivatives are classified by their core heterocycles and substituent patterns. The target compound belongs to the thiazolyl-acetic acid hydrazide subclass, characterized by:
- A thiazole ring fused with a dihydro-imino group
- A furan-2-ylmethylimino substituent at position 2
- A 3-methoxyphenyl group at position 3
- An acetic acid hydrazide side chain at position 4
Structural variations critically influence bioactivity. Electron-donating groups (e.g., methoxy) on aromatic rings enhance antimicrobial potency by increasing electron density at binding sites, as seen in DZG-thiazole hybrids where para-methoxy substitution improved MIC values 3-fold. Conversely, elongating the linker between the thiazole and hydrazide groups reduced activity against Escherichia coli and Staphylococcus aureus, emphasizing the need for optimal spatial alignment.
Comparative studies of hydrazide-hydrazone derivatives reveal activity trends tied to heterocyclic composition. For instance, replacing the furan ring in the target compound with a pyridine moiety decreased α-amylase inhibition by 40%, while substituting the methoxyphenyl group with a nitro-phenyl group abolished spasmolytic activity entirely. Such structure-activity relationships guide rational design of derivatives with tailored pharmacological profiles.
Table 1: Impact of Substituents on Biological Activity in Thiazolyl Hydrazides
This structural analysis underscores the precision required in hydrazide-hydrazone optimization, where minor modifications dramatically alter pharmacodynamic outcomes. Contemporary synthetic methodologies, particularly multi-component reactions (MCRs), enable efficient generation of such complex architectures while maintaining high atom economy.
Properties
IUPAC Name |
2-[2-(furan-2-ylmethylimino)-3-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-23-14-5-2-4-12(8-14)21-13(9-16(22)20-18)11-25-17(21)19-10-15-6-3-7-24-15/h2-8,11H,9-10,18H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOHZNIGJRCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CSC2=NCC3=CC=CO3)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the furan moiety: The furan ring can be introduced via a condensation reaction between a furan-2-carbaldehyde and an amine.
Formation of the hydrazide group: This step involves the reaction of the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide: can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Research indicates that derivatives of thiazole and hydrazides can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Research has demonstrated that compounds similar to [2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide possess antimicrobial properties. The furan and thiazole rings are known to enhance the bioactivity of the compounds against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
There is growing interest in the use of this compound as an inhibitor of specific enzymes linked to disease processes. For instance, derivatives have shown promise in inhibiting proteases associated with viral infections such as SARS-CoV-2. This suggests potential applications in antiviral drug development .
Case Study 1: Anticancer Activity
A study evaluated the synthesis of various thiazole-hydrazide derivatives, including the compound of interest, for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values below 10 µM against human cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives. The study reported that compounds containing the furan moiety displayed enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Data Tables
Mechanism of Action
The mechanism of action of [2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Differences and Implications
Triazole-thiols () lack the sulfur atom in the thiazole ring, which may reduce metal-binding capacity but improve solubility .
Substituent Effects: The 3-methoxyphenyl group in the target compound contributes to electron-donating effects, possibly modulating receptor affinity. In contrast, 4-cyanophenyl substituents () introduce electron-withdrawing character, altering electronic distribution . Furan moieties (target compound, ) enhance π-π stacking interactions, whereas coumarin derivatives () exhibit fluorescence properties useful in probing biological systems .
Hydrazide Functionality :
- The hydrazide group in the target compound is structurally analogous to derivatives in and but differs in connectivity. For example, ’s coumarin-linked hydrazides form Schiff bases with antimicrobial activity, suggesting the target compound may also be derivatized for similar applications .
Biological Activity
The compound [2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide is a member of the thiazole and hydrazide family, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 286.34 g/mol
The structural features include a furan ring, thiazole moiety, and a hydrazide functional group, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antioxidant
Antimicrobial Activity
Several studies have reported the antimicrobial effects of thiazole derivatives. The incorporation of furan and methoxy groups into the structure is believed to enhance the interaction with microbial cell membranes.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| [2-(Furan-2-ylmethylimino)-...] | E. coli | 15 | |
| [2-(Furan-2-ylmethylimino)-...] | S. aureus | 18 | |
| [2-(Furan-2-ylmethylimino)-...] | P. aeruginosa | 12 |
Anticancer Activity
The anticancer potential of hydrazide derivatives has been widely studied. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study:
In vitro studies demonstrated that derivatives similar to our compound showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| [2-(Furan-2-ylmethylimino)-...] | MCF-7 | 20 | |
| [2-(Furan-2-ylmethylimino)-...] | HCT116 | 15 | |
| [2-(Furan-2-ylmethylimino)-...] | A549 | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation has been observed, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been linked to the cytotoxic effects observed in cell viability assays.
Q & A
Q. What are the optimal synthetic routes for [compound], and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of hydrazide intermediates with heterocyclic precursors. Key steps include:
- Alkylation of thiol-containing intermediates (e.g., 1,2,4-triazole-3-thiones) with chloroacetic acid derivatives under reflux in ethanol/KOH (70–80°C, 1–2 hours) .
- Hydrazide formation via reaction with hydrazine hydrate, requiring strict stoichiometric control to avoid over-substitution .
- Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity, confirmed by TLC and melting-point analysis .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of [compound]?
A multi-technique approach is essential:
- IR spectroscopy : Confirm presence of C=N (1550–1650 cm⁻¹), N–H (3200–3350 cm⁻¹), and thiazole C–S (650–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm), furan protons (δ 6.2–7.4 ppm), and thiazole carbons (δ 160–180 ppm) .
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
Q. What preliminary biological screening approaches are recommended for assessing [compound]'s bioactivity?
Standardized protocols include:
- Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli (MIC determination) with ciprofloxacin as a positive control .
- Antifungal testing : Agar-based methods against C. albicans, monitoring zone-of-inhibition diameters .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
Contradictions often arise from tautomerism (e.g., thione-thiol equilibrium in triazole-thiones) or solvent-induced shifts. Strategies:
Q. What strategies improve the hydrolytic stability of the hydrazide moiety in [compound]?
The hydrazide group is prone to oxidation and hydrolysis. Mitigation approaches:
Q. How to design derivatives to establish structure-activity relationships (SAR) for antimicrobial activity?
Systematic modifications should target:
Q. What computational methods validate experimental binding modes in molecular docking studies?
After docking (e.g., AutoDock Vina), validate using:
Q. How to address discrepancies in biological activity across different assay models?
Variations may stem from assay conditions or compound stability. Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
